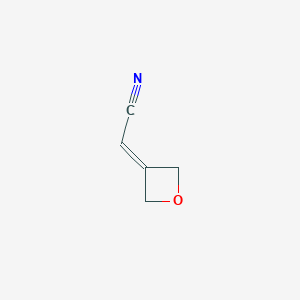

2-(Oxetan-3-ylidene)acetonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxetan-3-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-2-1-5-3-7-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHBLMKLTZNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC#N)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693524 | |

| Record name | (Oxetan-3-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123787-67-6 | |

| Record name | (Oxetan-3-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-OXETANYLIDENE)ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Oxetane Moiety

An In-depth Technical Guide to the Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate physicochemical properties is relentless. The oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable structural motif. When incorporated into a drug candidate, the oxetane unit can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to profound improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1] Consequently, functionalized oxetanes like this compound are highly sought-after building blocks for drug discovery programs.

This guide provides a comprehensive technical overview of the synthesis of this compound, focusing on the most robust and widely adopted methodology. As senior application scientists, our objective is not merely to present a protocol but to illuminate the underlying chemical principles, the rationale for experimental choices, and the critical parameters that ensure a successful and reproducible synthesis.

Core Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination

The formation of the exocyclic double bond in this compound is most effectively achieved via an olefination reaction. While the classical Wittig reaction is a foundational method for converting ketones to alkenes, the Horner-Wadsworth-Emmons (HWE) reaction offers significant advantages for this specific transformation.[2][3][4]

The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than the corresponding phosphonium ylide used in the Wittig reaction.[4] This enhanced nucleophilicity allows for efficient reaction even with challenging ketones.[5] A crucial practical advantage of the HWE reaction is the nature of its byproduct; the dialkylphosphate salt generated is water-soluble and easily removed during aqueous work-up, a stark contrast to the often-problematic purification required to remove triphenylphosphine oxide from Wittig reaction mixtures.[6][7]

The synthesis, therefore, hinges on the reaction between two key precursors: the electrophilic ketone, oxetan-3-one, and the nucleophilic phosphonate carbanion derived from diethyl (cyanomethyl)phosphonate.

Key Reagents: Properties and Preparation

A successful synthesis is built upon a thorough understanding of the starting materials.

Oxetan-3-one (CAS: 6704-31-0)

This strained cyclic ketone serves as the carbon framework for the final product.[8] Its synthesis has historically been challenging, requiring multiple steps and resulting in low overall yields.[9] However, modern advancements, such as the gold-catalyzed one-step synthesis from readily available propargylic alcohols, have made it more accessible.[9][10][11] Its high reactivity is driven by the ring strain inherent in the four-membered oxetane system.

Diethyl (cyanomethyl)phosphonate (CAS: 2537-48-6)

This is the critical HWE reagent.[12] It is a modified Wittig reagent used for the preparation of α,β-unsaturated nitriles from aldehydes or ketones.[12][13] The electron-withdrawing nitrile group acidifies the adjacent methylene protons, facilitating their removal by a strong base to generate the reactive phosphonate carbanion. The standard preparation method is the Michaelis-Arbuzov reaction, which involves heating triethyl phosphite with chloroacetonitrile.[12]

| Property | Oxetan-3-one[8] | Diethyl (cyanomethyl)phosphonate[12] |

| Molecular Formula | C₃H₄O₂ | C₅H₁₀NO₃P |

| Molar Mass | 72.06 g/mol | 177.14 g/mol |

| Boiling Point | 140 °C | 101-102 °C @ 0.4 mmHg |

| Density | 1.124 g/cm³ | 1.095 g/mL @ 25 °C |

Visualizing the Synthesis and Mechanism

To clarify the process, the following diagrams illustrate the overall workflow and the detailed chemical mechanism.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of this compound.

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons olefination reaction.

Detailed Experimental Protocol

This protocol is a synthesized composite of established procedures, designed for clarity and reproducibility.[14][15]

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

Materials and Equipment

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice-water bath

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Diethyl (cyanomethyl)phosphonate

-

Oxetan-3-one

-

1,2-Dimethoxyethane (DME), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Step-by-Step Procedure

-

Ylide Generation: a. To a three-neck flask charged with a suspension of sodium hydride (4.12 g, 102.83 mmol) in anhydrous 1,2-dimethoxyethane (120 mL), slowly add diethyl (cyanomethyl)phosphonate (16.2 mL, 99.8 mmol) via a dropping funnel at 0-5 °C. b. Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the phosphonate without competing side reactions. Maintaining a low temperature is critical to control the exothermic deprotonation and prevent degradation. c. Stir the mixture for 30 minutes at 0-5 °C. The suspension will gradually become a homogeneous, clear solution, visually indicating the complete formation of the soluble phosphonate carbanion.[14][15]

-

Olefination Reaction: a. Dissolve oxetan-3-one (10.1 g, 83.2 mmol) in anhydrous DME (20 mL). b. Add this solution dropwise to the prepared ylide solution at 5 °C. c. Causality: Slow, controlled addition of the ketone prevents a rapid exotherm that could lead to side products. d. Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. This ensures the reaction proceeds to completion.[14]

-

Work-up and Purification: a. Carefully quench the reaction by slowly adding water (250 mL). Caution: This will be exothermic and will evolve hydrogen gas as excess NaH is destroyed. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (1 x 200 mL, then 1 x 100 mL). c. Causality: The organic product is extracted into the ethyl acetate layer, while the water-soluble diethyl phosphate byproduct remains in the aqueous layer, demonstrating a key advantage of the HWE reaction.[7] d. Combine the organic layers and wash with brine (200 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.[14] e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.[14]

Expected Results

The procedure affords this compound as an oil which solidifies upon standing.[14]

| Parameter | Value | Reference |

| Yield | ~8.0 g (60%) | [14] |

| Appearance | White to light yellow solid | [15] |

| Melting Point | 56-58 °C | [16][17] |

Product Characterization Data

| Analysis | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d6) | δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H) | [14] |

| ¹³C NMR (300 MHz, DMSO-d6) | δ 163.57, 114.17, 9.88, 78.66, 78.53 | [14] |

| IR (KBr) | 2219 cm⁻¹ (C≡N stretch) | [14] |

Conclusion and Outlook

The Horner-Wadsworth-Emmons reaction provides a reliable, efficient, and scalable route to this compound. The key advantages of this method include the high reactivity of the phosphonate reagent and the straightforward purification, which avoids the challenges associated with the classical Wittig reaction. The successful synthesis yields a valuable and versatile chemical building block, poised for incorporation into diverse molecular architectures. For researchers in drug development, mastering this synthesis provides access to a key intermediate that can impart desirable ADME (absorption, distribution, metabolism, and excretion) properties to next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 3-Oxetanone - Wikipedia [en.wikipedia.org]

- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxetan-3-one synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 13. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 14. This compound | 1123787-67-6 [chemicalbook.com]

- 15. This compound | 1123787-67-6 [amp.chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

A Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxetan-3-ylidene)acetonitrile is a versatile and increasingly important building block in medicinal chemistry. The incorporation of the strained oxetane ring offers a unique strategy to modulate the physicochemical properties of drug candidates, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[1][2][3][4] This technical guide provides an in-depth analysis of the core chemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its strategic application in drug discovery campaigns, supported by a detailed experimental protocol and mechanistic insights.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The pressure to develop drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led medicinal chemists to explore novel chemical space. The oxetane motif, a four-membered oxygen-containing heterocycle, has emerged as a valuable tool in this endeavor.[2][3][5] Its small size, polarity, and three-dimensional structure make it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl moieties.[1][5]

Key advantages of incorporating an oxetane ring include:

-

Enhanced Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can increase aqueous solubility by factors ranging from 4 to over 4000.[1]

-

Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functionalities, such as metabolically labile methylene groups.[1][3]

-

Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane can significantly reduce the pKa of adjacent basic functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile.[2][3]

-

Vectorial Exit into Unexplored Chemical Space: The distinct three-dimensionality of the oxetane ring allows chemists to design molecules that are less "flat," a characteristic often associated with higher target selectivity and a lower attrition rate for clinical candidates.[2]

This compound, in particular, serves as a powerful Michael acceptor and a precursor for a variety of more complex 3-substituted oxetanes, providing a gateway to novel chemical entities.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and drug design.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 1123787-67-6 | [6][7][8] |

| Molecular Formula | C₅H₅NO | [6][7][8] |

| Molecular Weight | 95.10 g/mol | [7][9][10] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | 56-58 °C | [7][8] |

| Boiling Point | 216 °C | [7][8] |

| Density | 1.309 g/cm³ | [7][8] |

| Storage | 2-8 °C, Inert atmosphere | [8][11] |

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum is characterized by multiplets for the oxetane ring protons and the vinylic proton. The expected signals are δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).[6]

-

¹³C NMR (300 MHz, DMSO-d₆): The carbon NMR shows distinct peaks for the oxetane carbons, the nitrile carbon, and the carbons of the double bond: δ 163.57, 114.17, 9.88, 78.66, 78.53.[6]

-

Infrared (IR) Spectroscopy (KBr): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is observed around 2219 cm⁻¹.[6] This is a key diagnostic peak.

Synthesis and Reactivity

The primary route for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction, which offers significant advantages over the classical Wittig reaction for this transformation.

Horner-Wadsworth-Emmons Synthesis

The HWE reaction involves the olefination of a ketone (oxetan-3-one) using a stabilized phosphonate carbanion.[12][13]

Causality Behind Method Selection:

-

Higher Nucleophilicity: Phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction.[13][14] This allows for milder reaction conditions and successful reaction with ketones, which can be sluggish in Wittig reactions.

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous extraction.[14][15] This is a major advantage over the Wittig reaction, which produces triphenylphosphine oxide, a byproduct that is often difficult to separate from the desired product.

-

Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer.[12][13]

The general reaction scheme is as follows: Oxetan-3-one reacts with diethyl cyanomethylphosphonate in the presence of a base (like sodium hydride) to yield this compound.

Workflow for HWE Synthesis

The following diagram outlines the logical flow of the synthesis protocol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1123787-67-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 1123787-67-6 [amp.chemicalbook.com]

- 9. This compound [infochems.co.kr]

- 10. 1123787-67-6 | this compound | Next Peptide [nextpeptide.com]

- 11. 1123787-67-6|this compound|BLD Pharm [bldpharm.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

mechanism of action of 2-(Oxetan-3-ylidene)acetonitrile

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(Oxetan-3-ylidene)acetonitrile

Abstract

This compound is a unique small molecule featuring a strained oxetane ring and an electrophilic ylideneacetonitrile moiety. While this compound is available as a synthetic reagent, its mechanism of action in a biological context has not been documented in peer-reviewed literature. This guide addresses this knowledge gap by proposing a scientifically grounded, hypothesized mechanism of action based on first principles of medicinal chemistry and structural biology. We posit that this compound functions as a targeted covalent inhibitor . The ylideneacetonitrile group serves as an electrophilic "warhead" for Michael addition, enabling the formation of a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine) within a protein's binding site. The oxetane ring is proposed to act as a beneficial physicochemical modulator, enhancing properties such as solubility and metabolic stability. This guide provides a detailed analysis of the molecule's structural components, delineates the proposed covalent inhibition mechanism using Bruton's Tyrosine Kinase (BTK) as an illustrative target, and furnishes comprehensive, actionable experimental protocols to validate this hypothesis.

Structural and Physicochemical Analysis

A molecule's biological function is intrinsically linked to its structure. This compound combines two key functionalities that inform its potential as a bioactive agent: a property-enhancing oxetane ring and a reactive ylideneacetonitrile warhead.

Physicochemical Properties

A summary of the basic properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1123787-67-6 | [1] |

| Molecular Formula | C₅H₅NO | [1][2] |

| Molecular Weight | 95.10 g/mol | [1] |

| Appearance | Oil, which may solidify | [2] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 216 °C | [1] |

| Key Functional Groups | Oxetane, α,β-Unsaturated Nitrile |

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring, a four-membered cyclic ether, has become an increasingly important motif in modern drug discovery.[3] It is not merely a passive scaffold but an active contributor to a molecule's drug-like properties.[4][5] Its primary roles include:

-

Improving Physicochemical Properties: Oxetanes are frequently used as bioisosteres for less favorable groups like gem-dimethyl or carbonyls.[5][6] Replacing a lipophilic gem-dimethyl group with a polar oxetane can significantly improve aqueous solubility and reduce lipophilicity (LogD), which is often crucial for oral bioavailability.[5][7]

-

Enhancing Metabolic Stability: The oxetane ring can block metabolically vulnerable positions on a molecule, preventing degradation by cytochrome P450 enzymes and improving pharmacokinetic profiles.[4]

-

Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amine groups, a strategy used to mitigate off-target effects such as hERG channel inhibition.[3][7]

In this compound, the oxetane moiety likely confers enhanced solubility and metabolic stability, making the molecule more suitable for biological investigation compared to a simple acyclic analogue.

The Ylideneacetonitrile Warhead: A Michael Acceptor

The this compound core contains an α,β-unsaturated nitrile. This functional group is a classic Michael acceptor, characterized by an electron-poor double bond that is susceptible to nucleophilic attack.[8] The strong electron-withdrawing effect of the nitrile group polarizes the C=C double bond, rendering the β-carbon highly electrophilic and ready to react with biological nucleophiles.[9][10][11]

This type of reactive group is the cornerstone of many targeted covalent inhibitors, which achieve high potency and prolonged duration of action by forming a permanent bond with their protein target.[12][13]

Hypothesized Mechanism of Action: Covalent Inhibition

Based on the structural analysis, we hypothesize that this compound acts as an irreversible covalent inhibitor. The proposed mechanism involves the nucleophilic attack by a cysteine residue within a target protein's active site on the electrophilic β-carbon of the ylideneacetonitrile moiety.

A well-studied paradigm for this mechanism is the inhibition of Bruton's Tyrosine Kinase (BTK) by the drug ibrutinib.[14][15] BTK is a key kinase in the B-cell receptor signaling pathway, and its hyperactivity is linked to B-cell malignancies.[12][16] Ibrutinib contains an acrylamide warhead that covalently binds to Cysteine 481 (Cys481) in the BTK active site, leading to irreversible inactivation of the enzyme.[14][16][17]

Following this model, the proposed reaction is as follows:

-

Non-covalent Binding: this compound first binds reversibly to the active site of a target protein, positioning the ylideneacetonitrile warhead in close proximity to a nucleophilic residue like cysteine.

-

Covalent Bond Formation: The thiol side chain of the cysteine residue performs a Michael addition to the electrophilic double bond, forming a stable carbon-sulfur bond. This permanently links the inhibitor to the enzyme, blocking its catalytic function.

Figure 1: Hypothesized two-step mechanism of covalent inhibition by this compound.

This covalent modification would lead to the irreversible inhibition of the target protein's function. If the target is a kinase like BTK, this would disrupt its downstream signaling pathways, inhibiting processes such as cell proliferation and survival.[18]

Figure 2: Disruption of a generic kinase signaling pathway by covalent inhibition.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a systematic, multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow to confirm covalent target engagement and quantify the inhibitory effects.

Figure 3: Experimental workflow for validating the hypothesized mechanism of action.

Protocol 1: Intact Cell Target Engagement using NanoBRET™ Assay

Objective: To determine if this compound can enter live cells and bind to a specific target protein.

Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures protein engagement in real-time within living cells, providing physiologically relevant data on target binding.[19]

Methodology:

-

Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase enzyme.

-

Assay Plate Preparation: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours to allow for protein expression.

-

Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM medium, ranging from 100 µM to 10 pM.

-

Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for the kinase target to all wells at its predetermined optimal concentration.

-

Compound Addition: Add the serially diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding reaction to reach equilibrium.

-

Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Immediately read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

-

Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

-

Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of compound required to displace 50% of the tracer.

-

Protocol 2: Covalent Binding Verification by Mass Spectrometry

Objective: To obtain direct evidence of covalent bond formation between the compound and the target protein and to identify the specific amino acid residue that is modified.

Rationale: High-resolution liquid chromatography-mass spectrometry (LC-MS) can precisely measure the mass of a protein. A covalent modification will result in a predictable mass shift corresponding to the molecular weight of the inhibitor.[20][21]

Methodology:

-

Incubation:

-

Incubate the purified recombinant target protein (e.g., 5 µM) with a 5-fold molar excess of this compound (25 µM).

-

Include a parallel control reaction with protein and vehicle (DMSO) only.

-

Allow the reaction to proceed for 4 hours at room temperature.

-

-

Sample Preparation (Intact Protein Analysis):

-

Desalt the reaction mixtures using a C4 ZipTip to remove excess inhibitor and buffer components.

-

Elute the protein directly into the mass spectrometer's mobile phase.

-

-

Intact Protein LC-MS Analysis:

-

Perform LC-MS analysis on a high-resolution mass spectrometer (e.g., Q-Exactive or TOF).

-

Acquire mass spectra across the expected mass range for the protein.

-

Deconvolute the resulting spectra to determine the average mass of the protein in both the treated and control samples. A mass increase of 95.10 Da in the treated sample confirms a 1:1 covalent adduct.

-

-

Peptide Mapping (for residue identification):

-

Take the remaining reaction mixture and denature the protein with urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin overnight.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

-

Specifically search for a variable modification on cysteine residues corresponding to a mass shift of +95.10 Da. Identification of a peptide with this modification confirms the exact site of covalent attachment.

-

Protocol 3: Enzyme Inhibition and Irreversibility Assay

Objective: To quantify the functional inhibitory potency (IC₅₀) of the compound and to determine if the inhibition is irreversible.

Rationale: An irreversible inhibitor's potency will not be significantly reduced upon dilution, unlike a reversible inhibitor which will dissociate from the target, leading to a recovery of enzyme activity. This "jump dilution" method is a classic test for covalent inhibition.[20]

Methodology:

Part A: IC₅₀ Determination

-

Reaction Setup: Use a biochemical assay kit such as ADP-Glo™ Kinase Assay.[19]

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the target kinase, its specific substrate peptide, and ATP.

-

Add the serially diluted compound and incubate for 1 hour at room temperature.

-

-

Signal Development:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction.

-

-

Measurement: Read the luminescence signal on a plate reader. The signal is proportional to kinase activity.

-

Analysis: Plot the percent inhibition (relative to DMSO controls) against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.

Part B: Jump Dilution for Irreversibility

-

Pre-incubation: Incubate the target kinase with a high concentration of the compound (e.g., 10x IC₅₀) or vehicle for 2 hours.

-

Dilution: Dilute both the inhibited sample and the control sample 100-fold into a fresh kinase reaction mixture containing substrate and ATP. This dilution reduces the free inhibitor concentration to well below its IC₅₀.

-

Time-course Measurement: Immediately begin the kinase reaction and measure the enzyme activity at various time points (e.g., 0, 15, 30, 60, 120 minutes) using the ADP-Glo™ assay.

-

Analysis:

-

Reversible Inhibitor: The enzyme activity in the diluted sample will rapidly recover and approach the level of the control.

-

Irreversible Inhibitor: The enzyme activity in the diluted sample will remain suppressed and show no significant recovery over time, confirming that the inhibitor does not dissociate from its target.

-

Conclusion

While direct biological data for this compound is currently unavailable, a detailed analysis of its chemical structure provides a compelling and testable hypothesis for its mechanism of action. The combination of a property-enhancing oxetane ring and an electrophilic ylideneacetonitrile warhead strongly suggests that the compound functions as a targeted covalent inhibitor. This mode of action, exemplified by successful drugs like ibrutinib, offers a pathway to high potency and durable target engagement. The comprehensive experimental workflows detailed in this guide provide a clear and robust strategy for researchers to validate this hypothesis, characterize the compound's inhibitory profile, and ultimately unlock its potential as a valuable tool for chemical biology or as a lead scaffold in future drug discovery campaigns.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 1123787-67-6 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 13. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]

- 14. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. imbruvicahcp.com [imbruvicahcp.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Strained Scaffold: A Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Flatland – The Allure of the Oxetane Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar landscapes of traditional aromatic scaffolds. The strategic incorporation of three-dimensional motifs has emerged as a powerful approach to unlock new chemical space and fine-tune the properties of drug candidates. Among these, the oxetane ring, a strained four-membered ether, has garnered significant attention for its remarkable ability to modulate key physicochemical and pharmacokinetic parameters.[1][2][3] This guide delves into the specifics of a particularly valuable building block, 2-(Oxetan-3-ylidene)acetonitrile, offering a comprehensive overview of its synthesis, properties, and strategic application in drug design.

The Strategic Value of this compound: A Bioisostere with Benefits

The oxetane moiety is increasingly utilized as a bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl groups.[4][5][6] This substitution is not merely a structural swap but a strategic maneuver to enhance a molecule's drug-like properties.

The introduction of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7] Specifically, replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility.[7][8] Moreover, oxetane-containing molecules are generally less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity.[7] The oxetane ring's robustness can also block sites of metabolic oxidation, enhancing metabolic stability.[7]

This compound, with its exocyclic double bond and nitrile group, presents a versatile platform for further chemical elaboration. The electron-withdrawing nature of the nitrile group and the inherent strain of the oxetane ring contribute to its unique reactivity and make it a valuable precursor for a diverse range of more complex oxetane-containing compounds.

Synthesis of this compound: The Horner-Wadsworth-Emmons Approach

The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[9][10] This reaction utilizes a stabilized phosphonate carbanion to convert a ketone, in this case, oxetan-3-one, into an alkene with high E-selectivity.[10][11]

Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism:

-

Deprotonation: A base, such as sodium hydride (NaH), deprotonates the α-carbon of diethyl cyanomethylphosphonate to form a nucleophilic phosphonate carbanion.[10]

-

Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one.[10]

-

Oxaphosphetane Intermediate: A cyclic oxaphosphetane intermediate is formed.[9]

-

Elimination: The intermediate collapses, yielding the desired alkene, this compound, and a water-soluble phosphate byproduct that is easily removed during workup.[10]

Figure 1: Horner-Wadsworth-Emmons reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a representative literature procedure.[12]

Materials:

-

Oxetan-3-one

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous 1,2-dimethoxyethane (DME), slowly add diethyl cyanomethylphosphonate (1.1 equivalents) at 0-5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes, during which it should become homogeneous.

-

Add a solution of oxetan-3-one (1.0 equivalent) in DME dropwise to the reaction mixture, maintaining the temperature at 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its application and further modification.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO | [13] |

| Molecular Weight | 95.1 g/mol | [13] |

| Appearance | White to light yellow solid | [14] |

| Melting Point | 56-58 °C | [13] |

| Boiling Point | 216 °C | [13] |

| Density | 1.309 g/cm³ | [13] |

| ¹H NMR (300 MHz, DMSO-d₆) δ | 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H) | [12] |

| ¹³C NMR (300 MHz, DMSO-d₆) δ | 163.57, 114.17, 9.88, 78.66, 78.53 | [12] |

| IR (KBr) ν | 2219 cm⁻¹ (C≡N stretch) | [12] |

Applications in Drug Discovery: A Gateway to Novel Chemical Matter

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The exocyclic double bond and the nitrile group are ripe for a variety of chemical transformations.

Michael Addition

The α,β-unsaturated nitrile system is an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the carbon adjacent to the nitrile. This provides a straightforward route to 3,3-disubstituted oxetanes, which are particularly stable and desirable in medicinal chemistry.[15]

Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine, which can then be further functionalized. This opens up possibilities for the synthesis of novel amino-oxetanes, a class of compounds that has shown promise in various therapeutic areas. The oxetane's electron-withdrawing nature can advantageously modulate the basicity of the adjacent amine.[7]

Elaboration into Heterocyclic Systems

The reactive nature of the ylideneacetonitrile moiety allows for its incorporation into larger heterocyclic systems through various cyclization strategies. This can lead to the discovery of novel scaffolds with unique three-dimensional shapes and biological activities.

Figure 2: Synthetic utility of this compound in generating diverse oxetane-containing scaffolds.

Future Outlook: The Expanding Role of Oxetanes

The "oxetane rush" in medicinal chemistry is far from over.[15] As our understanding of the subtle yet profound effects of this strained ring system on molecular properties grows, so too will its application in the design of next-generation therapeutics. Building blocks like this compound are at the forefront of this movement, providing chemists with the tools to systematically explore the benefits of incorporating oxetanes into their drug discovery programs. The continued development of novel synthetic methodologies and a deeper appreciation for the structure-property relationships of oxetane-containing compounds will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. baranlab.org [baranlab.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. This compound | 1123787-67-6 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. This compound | 1123787-67-6 [amp.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Rise of the Oxetane Moiety in Modern Drug Discovery

An In-depth Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile: From Synthesis to Application

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are constantly seeking new molecular scaffolds that can confer advantageous physicochemical and pharmacological properties. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone of modern drug design.[1][2][3] Initially perceived as a niche, strained ring system, its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure has proven to be a powerful tool for optimizing drug candidates.[1][3][4] The incorporation of an oxetane can lead to significant enhancements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[2][3] This guide provides a comprehensive overview of a key oxetane-based building block, this compound, detailing its synthesis, properties, and strategic application in drug development.

The Strategic Value of the Oxetane Ring: A Bioisosteric Perspective

A primary driver for the widespread adoption of the oxetane motif is its utility as a bioisostere for more common functional groups, enabling chemists to fine-tune molecular properties while preserving or enhancing biological activity.[3]

-

Replacement for the gem-Dimethyl Group: The oxetane ring serves as a hydrophilic surrogate for the sterically similar gem-dimethyl group.[3] While both occupy a comparable volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and dramatically improve aqueous solubility—in some cases by a factor of 4 to over 4000.[3][5]

-

Carbonyl Group Analogue: The spatial arrangement of the oxygen lone pairs in a 3,3-disubstituted oxetane is analogous to that of a carbonyl group.[5] This allows the oxetane to act as a hydrogen bond acceptor, similar to a carbonyl, but with greater metabolic stability and reduced lipophilicity.[6]

The following diagram illustrates this principle of bioisosteric replacement, a fundamental concept in contemporary medicinal chemistry.

Caption: Bioisosteric relationship between the oxetane ring and common functional groups.

Synthesis of this compound: Key Methodologies

The strategic importance of the oxetane moiety has driven the development of robust synthetic routes to key building blocks like this compound. This α,β-unsaturated nitrile is a valuable intermediate, primed for further functionalization. Two primary, reliable methods for its synthesis are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination, both starting from the readily available oxetan-3-one.

Method 1: Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. In this context, it provides a direct and efficient route to this compound. The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of oxetan-3-one, followed by a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide.

Detailed Experimental Protocol:

-

Reagent Preparation: To a solution of oxetan-3-one (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) is added cyanomethylenetriphenylphosphonium ylide (1.0 equivalent) at room temperature.[5]

-

Reaction Execution: The reaction mixture is stirred at room temperature for approximately 6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up and Purification: The solvent is partially removed under reduced pressure. The resulting mixture is then filtered through a plug of silica gel, eluting with a non-polar solvent system (e.g., a gradient of pentane/diethyl ether) to remove the triphenylphosphine oxide byproduct.[5]

-

Product Isolation: The filtrate is concentrated in vacuo to yield this compound as a pure product.

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more reactive than the corresponding phosphorus ylide. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous work-up, simplifying purification.

Detailed Experimental Protocol:

-

Carbanion Formation: A suspension of sodium hydride (NaH, 1.2 equivalents) is prepared in an anhydrous ethereal solvent, such as 1,2-dimethoxyethane (DME), and cooled to 0-5 °C. Diethyl cyanomethylphosphonate (1.2 equivalents) is then added dropwise, ensuring the temperature remains below 5 °C.[7] The mixture is stirred for 30 minutes at this temperature until a homogeneous solution of the phosphonate carbanion is formed.

-

Olefination: A solution of oxetan-3-one (1.0 equivalent) in DME is added dropwise to the carbanion solution at 5 °C.[7]

-

Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and is stirred overnight.

-

Aqueous Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous phase is then extracted multiple times with a suitable organic solvent, such as ethyl acetate.[7]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to afford the crude product.[7] Further purification can be achieved via column chromatography if necessary, though the HWE reaction often yields a product of high purity after work-up.

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Synthetic workflows for this compound.

Quantitative Data and Physicochemical Impact

The choice of synthetic route can influence yield and scalability. The HWE reaction is often favored in process chemistry due to its typically higher yields and easier purification.

| Synthetic Method | Key Reagents | Typical Solvent | Yield (%) | Reference |

| Wittig Reaction | (Ph)₃P=CHCN | CH₂Cl₂ | Not specified | [5] |

| HWE Reaction | (EtO)₂P(O)CH₂CN, NaH | DME | 60% | [7] |

The true value of incorporating the oxetane-ylidene moiety lies in its impact on the overall properties of a molecule. The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition or improving cell permeability.[3]

| Molecular Pair Comparison | Δ logP | Δ Aqueous Solubility | Δ pKa (α-amine) |

| gem-Dimethyl vs. Oxetane | Reduction | 4 to 4000-fold increase | N/A |

| Methylene vs. Oxetane | Reduction | 25 to 4000-fold increase | ~ -2.7 units |

Data compiled from multiple sources illustrating general trends.[1][3][5]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its synthesis is well-established, and its application provides a reliable strategy for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. As the demand for more complex, three-dimensional molecules in drug pipelines continues to grow, the strategic use of small, functionalized rings like oxetane will undoubtedly expand. The principles demonstrated by this building block—bioisosteric replacement, property modulation, and synthetic accessibility—will continue to guide the development of the next generation of therapeutics.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. This compound | 1123787-67-6 [chemicalbook.com]

A Comprehensive Structural Analysis of 2-(Oxetan-3-ylidene)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Oxetan-3-ylidene)acetonitrile (CAS: 1123787-67-6, Formula: C₅H₅NO) is a valuable heterocyclic building block that merges the unique physicochemical properties of a strained oxetane ring with the versatile reactivity of an α,β-unsaturated nitrile. This guide provides a multi-faceted structural analysis of the molecule, leveraging a combination of spectroscopic data, established chemical principles, and prospective computational insights. As Senior Application Scientists, our objective is not merely to present data, but to build a self-validating analytical narrative. This involves a critical evaluation of existing literature data, prediction of spectroscopic behavior, and a clear rationale for each step of the structural elucidation process. We will delve into the synthesis, vibrational modes, a detailed re-interpretation of its nuclear magnetic resonance (NMR) profile, and its expected mass spectrometric fragmentation, providing a robust and practical framework for professionals working with this and similar scaffolds.

Introduction and Significance

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity.[1] When functionalized with an exocyclic α,β-unsaturated nitrile, as in this compound, the resulting molecule becomes a potent Michael acceptor and a versatile intermediate for the synthesis of more complex heterocyclic systems.[2] A thorough understanding of its structural and electronic properties is therefore paramount for its effective application in drug design and synthetic chemistry. This guide outlines the definitive analytical workflow for confirming the structure and purity of this compound.

Synthesis and Physicochemical Properties

The primary and most efficient route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination method is superior to the classical Wittig reaction for this substrate due to the higher nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[4][5]

2.1 Horner-Wadsworth-Emmons Synthesis Protocol

The reaction proceeds via the deprotonation of diethyl cyanomethylphosphonate using a strong base, such as sodium hydride (NaH), to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of oxetan-3-one. The resulting intermediate collapses into an oxaphosphetane, which then eliminates to form the desired exocyclic alkene and a water-soluble phosphate salt.[3][6]

Experimental Workflow:

-

A suspension of sodium hydride in a dry ethereal solvent (e.g., 1,2-dimethoxyethane, DME) is cooled to 0-5 °C.

-

Diethyl cyanomethylphosphonate is added dropwise, allowing the phosphonate carbanion to form.

-

A solution of oxetan-3-one in the same solvent is then slowly added to the carbanion mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (typically monitored by TLC).

-

The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the product, which often solidifies upon standing.[6]

Caption: Figure 1: Horner-Wadsworth-Emmons Synthesis Workflow.

2.2 Physicochemical Data Summary

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1123787-67-6 | [6] |

| Molecular Formula | C₅H₅NO | [6] |

| Molecular Weight | 95.10 g/mol | [6] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 56-58 °C | [6] |

| Boiling Point | 216 °C | [6] |

| Density | 1.309 g/cm³ | [6] |

Spectroscopic Elucidation

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The logical workflow involves IR spectroscopy to identify key functional groups, followed by a detailed NMR analysis to map the carbon-hydrogen framework, and finally mass spectrometry to confirm the molecular weight and fragmentation pattern.

Caption: Figure 2: Structural Analysis Workflow.

3.1 Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint for the molecule's functional groups. For an α,β-unsaturated nitrile, the most prominent feature is the stretching vibration of the nitrile group (C≡N).

-

C≡N Stretch: The literature reports a strong, sharp absorption at 2219 cm⁻¹ .[6] This is a classic region for nitriles. The conjugation with the adjacent C=C double bond typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles (which appear at 2240-2260 cm⁻¹).[7]

-

C=C Stretch: A medium intensity peak is expected in the range of 1640-1620 cm⁻¹ for the exocyclic C=C double bond.

-

C-O-C Stretch: The strained oxetane ring should exhibit a strong C-O-C stretching absorption, typically found around 980-950 cm⁻¹.

-

=C-H and -CH₂- Stretches: Vinylic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups in the oxetane ring will be observed just below 3000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported Value (cm⁻¹) | Key Characteristics |

| Vinylic C-H Stretch | ~3050 | Not Reported | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Not Reported | Medium |

| Nitrile (C≡N) Stretch | 2230-2215 | 2219 | Strong, Sharp [6] |

| Alkene (C=C) Stretch | 1640-1620 | Not Reported | Medium |

| Ether (C-O-C) Stretch | 980-950 | Not Reported | Strong |

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity.

Caption: Figure 3: Structure of this compound. (Note: For clarity in the text below, carbons are numbered as follows: C1 (nitrile), C2 (vinylic, attached to CN), C3 (quaternary, in ring), C4/C5 (oxetane CH₂ groups), O (oxetane oxygen). Protons are on C2 and C4/C5.)

3.2.1 Predicted ¹H NMR Spectrum

Based on fundamental principles, the molecule has two distinct proton environments:

-

Vinylic Proton (on C2): This single proton is on an sp² carbon, adjacent to an electron-withdrawing nitrile group. Its chemical shift is expected to be in the downfield region, likely 5.5-6.0 ppm .[8] It is adjacent to the C4/C5 methylene group, so its signal should be split into a triplet by the four equivalent neighboring protons (n+1 rule does not apply perfectly here, but a multiplet, likely a triplet or quintet depending on coupling constants, is expected).

-

Oxetane Protons (on C4/C5): The four protons on the two methylene groups of the oxetane ring are chemically equivalent due to the molecule's C₂ᵥ symmetry. These protons are on sp³ carbons attached to an oxygen atom, which shifts them downfield to approximately 4.8-5.2 ppm .[9][10] These four protons should appear as a single signal. This signal would be coupled to the vinylic proton, appearing as a doublet .

3.2.2 Critical Analysis of Reported ¹H NMR Data

A commonly cited source reports the ¹H NMR (300 MHz, DMSO-d₆) as: δ 5.43-5.35 (m, 2H), 5.35-5.23 (m, 3H).[6] This assignment is inconsistent with the molecular structure for several reasons:

-

Incorrect Proton Environments: It suggests two different proton environments, whereas a more rigorous analysis predicts three (vinylic, and two sets of methylene protons which are chemically equivalent). Even if the methylene protons were non-equivalent, the integration (2H and 3H) is incorrect.

-

Implausible Chemical Shifts: It places all 5 protons in a very narrow range (5.23-5.43 ppm). While the oxetane protons are expected in this region, the vinylic proton should be distinct and likely at a different shift.

-

Re-interpretation: A more plausible interpretation is that the signals have been mis-assigned or are overlapping significantly in the reported spectrum. The multiplet at ~5.4 ppm likely corresponds to the four oxetane protons, and the vinylic proton signal may be a separate, perhaps less resolved, multiplet within or near this cluster. Without access to the raw spectrum, a definitive assignment is impossible, but the reported data should be treated with extreme caution. A higher field instrument (e.g., >400 MHz) would be required for proper resolution and assignment.

3.2.3 Predicted ¹³C NMR Spectrum

The molecule has five unique carbon atoms, and therefore five signals are expected in the proton-decoupled ¹³C NMR spectrum.[11]

-

C1 (Nitrile Carbon): The nitrile carbon typically appears in the range of 115-120 ppm .[12]

-

C3 (Quaternary Alkene Carbon): This sp² carbon is part of the strained ring and the double bond. It is expected to be significantly downfield, likely ~160-170 ppm .

-

C2 (Vinylic Carbon): This sp² carbon is alpha to the nitrile group. It is expected to be much further upfield than C3, likely in the 90-100 ppm range.

-

C4/C5 (Oxetane Carbons): These equivalent sp³ carbons are attached to oxygen and are expected in the 75-80 ppm region.

3.2.4 Analysis of Reported ¹³C NMR Data

The reported ¹³C NMR (300 MHz, DMSO-d₆) shows signals at δ 163.57, 114.17, 9.88, 78.66, 78.53.[6]

-

δ 163.57: This corresponds well to the highly deshielded quaternary alkene carbon (C3 ).

-

δ 114.17: This is a plausible, though slightly upfield, assignment for the nitrile carbon (C1 ).

-

δ 78.66 and 78.53: These two very close signals are consistent with the two equivalent oxetane carbons (C4/C5 ). The slight difference might arise from the specific conformation in the DMSO solvent or be within the margin of error of the measurement, but they clearly represent the -CH₂-O- environment.

-

δ 9.88: This signal is highly anomalous. A chemical shift of ~10 ppm is characteristic of a saturated alkyl carbon (e.g., a methyl group), which is not present in the molecule. The vinylic C2 carbon is expected around 90-100 ppm. It is highly probable that this is a typographical error in the source data and should be closer to 98.8 ppm . This would be a chemically sound assignment for C2 .

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Reported & Re-interpreted ¹³C Shift (ppm)[6] |

| C1 (-C≡N) | - | 115-120 | 114.17 |

| C2 (=CH-CN) | 5.5-6.0 (t or m) | 90-100 | 98.8 (Typo suspected for 9.88) |

| C3 (>C=) | - | 160-170 | 163.57 |

| C4/C5 (-CH₂-O-) | 4.8-5.2 (d) | 75-80 | 78.66, 78.53 |

3.3 Mass Spectrometry (MS)

-

Molecular Ion (M⁺•): The molecule has a molecular weight of 95.10 g/mol . A strong molecular ion peak is expected at m/z = 95 .

-

Key Fragmentation Pathways: The strained four-membered ring is prone to fragmentation.

-

Loss of Ethene (C₂H₄): A common pathway for oxetanes is retro-[2+2] cycloaddition to lose ethene (28 Da), which would lead to a fragment at m/z = 67 .

-

Loss of Formaldehyde (CH₂O): Cleavage can also result in the loss of formaldehyde (30 Da), yielding a fragment at m/z = 65 .

-

Loss of HCN: Fragmentation of the nitrile group could lead to the loss of hydrogen cyanide (27 Da), resulting in a fragment at m/z = 68 .

-

Caption: Figure 4: Predicted ESI-MS Fragmentation Pathways.

Theoretical and Computational Analysis (Prospective)

In the absence of experimental X-ray crystallographic data, computational chemistry provides a powerful tool for in-silico structural analysis.[15][16]

Methodology: Density Functional Theory (DFT) calculations, using a basis set such as 6-311+G(2d,p), would be the method of choice. This would allow for:

-

Geometry Optimization: Determination of key bond lengths, bond angles, and dihedral angles in the lowest energy conformation. This would provide insight into the planarity of the ylidene system and the puckering of the oxetane ring.

-

Electronic Properties: Calculation of the electrostatic potential map would visualize the electron-rich (nitrile nitrogen, ether oxygen) and electron-poor (β-carbon of the alkene) regions, validating its expected reactivity as a Michael acceptor.

-

Spectra Simulation: Calculation of vibrational frequencies can be correlated with the experimental IR spectrum to assign minor peaks. Furthermore, simulating NMR chemical shifts (using a method like GIAO) can provide theoretical values to compare against experimental data and help resolve ambiguities, such as the questionable reported ¹H NMR data.[17]

Conclusion

The structural elucidation of this compound is a textbook example of leveraging a suite of analytical techniques. While its synthesis via the Horner-Wadsworth-Emmons reaction is robust, confirmation of its structure requires careful spectroscopic interpretation. IR spectroscopy provides clear evidence for the key nitrile functional group. A critical re-evaluation of publicly available NMR data, when compared with established chemical shift principles, strongly suggests errors in the literature and points towards a more chemically sound assignment. Predicted mass spectrometry fragmentation pathways provide further metrics for confirmation. For ultimate certainty and deeper electronic understanding, this experimental analysis should be complemented by DFT computational studies. This comprehensive approach ensures the identity and purity of this important building block, enabling its confident use in research and development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Computational Study of the Ene/Rearrangement Reaction between (F3C)2B═NMe2, 1, and Acetonitrile: Reactant-Catalyzed Mechanism of the Ketenimine-Nitrile-Like Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 2-(Oxetan-3-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the novel synthetic building block, 2-(Oxetan-3-ylidene)acetonitrile. As a molecule of significant interest in medicinal chemistry due to the desirable properties imparted by the oxetane motif, a thorough understanding of its analytical characterization is paramount for its application in drug discovery and development. This document offers a detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectra, alongside detailed, field-tested protocols for data acquisition.

Introduction to this compound

This compound (CAS No. 1123787-67-6) is a versatile intermediate that incorporates both a reactive nitrile group and a strained oxetane ring. The oxetane moiety is increasingly utilized in drug design as a polar bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity of parent compounds. The exocyclic double bond and the nitrile group offer multiple avenues for further chemical modification, making this compound a valuable starting material for the synthesis of complex molecular architectures.

A robust and reproducible synthesis of this compound has been reported, typically involving a Horner-Wadsworth-Emmons reaction between oxetan-3-one and diethyl cyanomethylphosphonate.[1] The resulting product is a solid with a melting point in the range of 56-58°C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insights into the electronic environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 5.43-5.35 | m | 2H | Oxetane ring protons |

| 5.35-5.23 | m | 3H | Oxetane ring and vinylic protons |

Expert Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, exhibits two multiplets in the downfield region.[1] The complex splitting patterns arise from the coupling between the protons on the oxetane ring and the vinylic proton. The protons on the four-membered oxetane ring are diastereotopic, leading to a more complex signal than a simple singlet or doublet. The downfield chemical shifts of these protons are attributed to the deshielding effect of the adjacent oxygen atom and the exocyclic double bond. The vinylic proton signal is also expected in this region, further contributing to the multiplet structure.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data for this compound is outlined below. This self-validating system ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing this polar compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (300 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of at least 3 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of 10-12 ppm is appropriate.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum to ensure accurate integration.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.57 | C=C (quaternary) |

| 114.17 | C≡N |

| 78.66 | Oxetane CH₂ |

| 78.53 | Oxetane CH₂ |

| 9.88 | C=CH |

Expert Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum displays five distinct signals, consistent with the five carbon atoms in the structure.[1] The downfield signal at 163.57 ppm is assigned to the quaternary carbon of the exocyclic double bond, deshielded by the electronegative nitrile group and the oxetane ring. The nitrile carbon appears at 114.17 ppm, a characteristic chemical shift for this functional group. The two signals for the oxetane methylene carbons at 78.66 and 78.53 ppm are very close, indicating similar electronic environments, but are distinct due to their diastereotopic nature. The upfield signal at 9.88 ppm is assigned to the vinylic carbon bearing a hydrogen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters (75 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

-

Acquisition Time (aq): An acquisition time of 1-1.5 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2219 | Strong, Sharp | C≡N stretch (nitrile) |

Expert Interpretation of the IR Spectrum

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band at 2219 cm⁻¹.[1] This band is characteristic of the stretching vibration of the carbon-nitrogen triple bond in a nitrile functional group. The position of this band is consistent with a nitrile conjugated with a double bond. Other expected absorptions, though not explicitly reported in the available data, would include C-H stretching vibrations of the alkene and the oxetane ring, C=C stretching, and C-O-C stretching of the ether linkage in the oxetane ring.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Predicted Fragmentation Pathways

Upon ionization, likely through a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) due to the polarity of the molecule, the molecular ion [M+H]⁺ at m/z 96 would be expected. Subsequent fragmentation could proceed through several pathways:

-

Loss of CO: A common fragmentation pathway for cyclic ethers can involve the loss of carbon monoxide, which would lead to a fragment ion.

-

Ring-opening of the oxetane: The strained four-membered ring could undergo cleavage.

-

Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of hydrogen cyanide.

A high-resolution mass spectrometry (HRMS) analysis would be crucial to confirm the elemental composition of the molecular ion and its fragments.

Proposed Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

-

Instrumentation (ESI-TOF or ESI-QTOF):

-

Ionization Mode: Electrospray ionization in positive ion mode is recommended.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole time-of-flight (QTOF) analyzer would provide accurate mass measurements.

-

Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Experimental Workflow and Data Integration

The comprehensive spectroscopic characterization of this compound involves a logical workflow that integrates data from multiple analytical techniques to provide an unambiguous structural assignment.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data and analytical protocols for this compound. The presented ¹H NMR, ¹³C NMR, and IR data, along with the proposed mass spectrometry analysis, form a robust basis for the unambiguous identification and quality control of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.

References

A Technical Guide to 2-(Oxetan-3-ylidene)acetonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry